Cas no 2138304-24-0 (2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid)
![2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid structure](https://ar.kuujia.com/scimg/cas/2138304-24-0x500.png)
2138304-24-0 structure
اسم المنتج:2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid
2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- EN300-788183
- 2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid
- 2138304-24-0
- 2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid
-
- نواة داخلي: 1S/C8H13F2NO2S/c1-5-2-6(3-14-5)11-4-8(9,10)7(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)
- مفتاح Inchi: PARIHUBBOKMYNO-UHFFFAOYSA-N
- ابتسامات: S1CC(CC1C)NCC(C(=O)O)(F)F
حساب السمة
- نوعية دقيقة: 225.06350616g/mol
- النظائر كتلة واحدة: 225.06350616g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 4
- تعقيدات: 225
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 74.6Ų
- إكسلوغ 3: -0.4
2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788183-0.5g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
Enamine | EN300-788183-2.5g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
Enamine | EN300-788183-0.25g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
Enamine | EN300-788183-0.05g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-788183-0.1g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-788183-1.0g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-788183-10.0g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-788183-5.0g |
2,2-difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid |
2138304-24-0 | 95% | 5.0g |
$3687.0 | 2024-05-22 |
2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid الوثائق ذات الصلة
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2138304-24-0 (2,2-Difluoro-3-[(5-methylthiolan-3-yl)amino]propanoic acid) منتجات ذات صلة
- 2228646-07-7(2-(1-ethynylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine)
- 1428356-81-3(N-4-(2-methoxyphenoxy)but-2-yn-1-yl-1-methyl-5-oxopyrrolidine-3-carboxamide)
- 741698-83-9(4-bromo-2-isopropyl-benzoic acid)
- 1805344-28-8(4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-acetonitrile)
- 2172513-69-6(methyl2-(2-{5-(2-methylpropyl)pyridin-3-ylsulfanyl}ethoxy)ethylamine)
- 2137093-51-5(tert-butyl N-[(2R)-1-oxo-1-(1,2-thiazol-4-yl)propan-2-yl]carbamate)
- 196935-03-2(2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide)
- 773129-55-8((2E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid)
- 5426-62-0(N-Benzyl-b-alanine)
- 1805918-89-1(3-Cyano-2-(difluoromethyl)-6-fluoropyridine-5-acetonitrile)
الموردين الموصى بهم
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
